molecular formula C15H15FN2O4 B2821139 N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide CAS No. 1396869-70-7

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide

Cat. No.: B2821139
CAS No.: 1396869-70-7
M. Wt: 306.293
InChI Key: FAEZHEYFDYNLOH-UHFFFAOYSA-N
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Description

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide typically involves the reaction of 3-fluoro-4-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxalamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxalamide group may produce corresponding amines.

Mechanism of Action

The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and furan ring could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-(2-(thiophen-3-yl)-2-hydroxyethyl)oxalamide

Uniqueness

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide is unique due to the presence of both a fluorine atom and a furan ring in its structure

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-9-2-3-11(6-12(9)16)18-15(21)14(20)17-7-13(19)10-4-5-22-8-10/h2-6,8,13,19H,7H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEZHEYFDYNLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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